molecular formula C4H6N4O2 B12870318 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide

5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12870318
M. Wt: 142.12 g/mol
InChI Key: HWLJEDMYEMYVGH-UHFFFAOYSA-N
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Description

5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound belonging to the triazole family Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a type of "click chemistry" . This reaction involves the use of azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazoles.

Mechanism of Action

The mechanism of action of 5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate specific signaling pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a triazole ring.

    Trazodone: An antidepressant with a triazole ring.

    Nefazodone: Another antidepressant with a triazole ring.

Uniqueness

5-hydroxy-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and carboxamide groups can participate in hydrogen bonding, enhancing its interactions with biological targets. Additionally, its methyl group can influence its lipophilicity and overall pharmacokinetic profile.

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

N-methyl-5-oxo-1,2-dihydrotriazole-4-carboxamide

InChI

InChI=1S/C4H6N4O2/c1-5-3(9)2-4(10)7-8-6-2/h1H3,(H,5,9)(H2,6,7,8,10)

InChI Key

HWLJEDMYEMYVGH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NNNC1=O

Origin of Product

United States

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